molecular formula C11H10ClNO2S B12869689 3-(3-Chlorophenyl)-4-(methanesulfonyl)-1H-pyrrole CAS No. 87388-58-7

3-(3-Chlorophenyl)-4-(methanesulfonyl)-1H-pyrrole

Cat. No.: B12869689
CAS No.: 87388-58-7
M. Wt: 255.72 g/mol
InChI Key: LUKCDCBVAXTECB-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-4-(methanesulfonyl)-1H-pyrrole is a chemical compound that features a pyrrole ring substituted with a 3-chlorophenyl group and a methanesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)-4-(methanesulfonyl)-1H-pyrrole typically involves the reaction of 3-chlorophenylmethanesulfonyl chloride with a suitable pyrrole derivative. The reaction conditions often include the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorophenyl)-4-(methanesulfonyl)-1H-pyrrole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methanesulfonyl group.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Triethylamine, sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can lead to the formation of sulfonamide derivatives.

Scientific Research Applications

3-(3-Chlorophenyl)-4-(methanesulfonyl)-1H-pyrrole has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)-4-(methanesulfonyl)-1H-pyrrole involves its interaction with specific molecular targets and pathways. The methanesulfonyl group can act as an electrophilic center, facilitating interactions with nucleophilic sites on biological molecules. This interaction can lead to the modulation of various biochemical pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical reactivity and potential biological activities. The presence of both the 3-chlorophenyl and methanesulfonyl groups on the pyrrole ring makes it a versatile compound for various applications in scientific research.

Properties

CAS No.

87388-58-7

Molecular Formula

C11H10ClNO2S

Molecular Weight

255.72 g/mol

IUPAC Name

3-(3-chlorophenyl)-4-methylsulfonyl-1H-pyrrole

InChI

InChI=1S/C11H10ClNO2S/c1-16(14,15)11-7-13-6-10(11)8-3-2-4-9(12)5-8/h2-7,13H,1H3

InChI Key

LUKCDCBVAXTECB-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CNC=C1C2=CC(=CC=C2)Cl

Origin of Product

United States

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